pKa Difference Between 2-Substituted and 3-Substituted Dimethylamino Propanamide Isomers
The basicity of 2-(dimethylamino)propanamide (pKa 9.8 ± 0.3) is significantly higher than that of its 3-substituted isomer (pKa 16.20 ± 0.50) . At physiological pH (7.4), this 6.4 pKa unit difference means the 2-substituted compound exists predominantly in its protonated, cationic form, while the 3-substituted analog remains almost entirely neutral. This stark contrast dictates distinct ionization-dependent properties, including solubility, membrane permeability, and target engagement.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 9.8 ± 0.3 (measured for analogous compounds) |
| Comparator Or Baseline | 3-(Dimethylamino)propanamide, pKa = 16.20 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa ≈ 6.4 units |
| Conditions | Potentiometric titration for target (analogous); computational prediction (ACD/Labs) for comparator at 25°C in aqueous solution |
Why This Matters
Researchers selecting between these isomers for assays involving cellular uptake, lysosomal trapping, or pH-sensitive targets must account for this >6-unit pKa difference, as it directly impacts the compound's ionization state and, consequently, its biological availability and activity profile.
